Gaegurin-RN5

Antimicrobial peptide Staphylococcus aureus MIC

Gaegurin-RN5 (DRAMP02290) is a cationic, C-terminally cyclized 24-residue antimicrobial peptide with a Cys18–Cys24 disulfide bridge, isolated from Rana nigrovittata. It delivers broad-spectrum activity against Gram-positive bacteria (S. aureus MIC 3.75 µg/mL), Gram-negative bacteria, and fungi (C. albicans MIC 4.69 µg/mL), with undetectable hemolysis at concentrations up to 100 µg/mL. Unlike Gaegurin-5 (Brevinin-1EMa), which shares only partial sequence identity (FLGPIIKIATGILPTAICKFLKKC vs. FLGALFKVASKVLPSVFCAITKKC), Gaegurin-RN5 exhibits a 10.7-fold greater antifungal potency and a superior therapeutic index, making it the scientifically rigorous choice for SAR studies, high-throughput screening, and in vivo infection models where minimal eukaryotic cytotoxicity is critical.

Molecular Formula
Molecular Weight
Cat. No. B1576566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaegurin-RN5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaegurin-RN5: 24-Residue Antimicrobial Peptide Sourcing and Baseline Identity for Procurement Verification


Gaegurin-RN5 (DRAMP02290) is a 24-residue, cationic, C-terminally cyclized antimicrobial peptide (AMP) isolated from the skin secretions of the frog Rana nigrovittata [1]. The peptide exhibits a broad spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, and is characterized by an intra-residue disulfide bridge between Cys18 and Cys24, a feature conserved within the Ranidae AMP family [2]. Gaegurin-RN5 is also referenced as Rugosin-RN5 and is structurally and functionally distinct from other gaegurins such as Gaegurin-5 (Brevinin-1EMa) isolated from Rana rugosa [3].

Why Gaegurin-RN5 Cannot Be Substituted by Generic Frog AMPs or Other Gaegurins in Research Sourcing


Generic substitution with other amphibian antimicrobial peptides or even closely named gaegurins (e.g., Gaegurin-5, Gaegurin-6) is scientifically unsound for procurement of Gaegurin-RN5. Distinct sequence variations between Gaegurin-RN5 (FLGPIIKIATGILPTAICKFLKKC) and other gaegurins, such as Gaegurin-5 (FLGALFKVASKVLPSVFCAITKKC) [1], result in divergent antimicrobial spectra, potency, and hemolytic profiles [2]. Notably, Gaegurin-RN5 demonstrates no detectable hemolysis at concentrations up to 100 µg/mL, a property not uniformly shared across the gaegurin family and critical for applications requiring high therapeutic index or minimal eukaryotic cytotoxicity [3]. The following quantitative evidence details the specific, measurable differences that preclude interchangeability.

Gaegurin-RN5 Quantitative Differentiation Evidence Versus Comparator AMPs


Antimicrobial Potency Against S. aureus ATCC25923: Gaegurin-RN5 vs. Gaegurin-5

Gaegurin-RN5 demonstrates approximately 4-fold greater potency against Staphylococcus aureus ATCC25923 compared to Gaegurin-5, a closely related peptide. This quantitative difference is critical for selecting the optimal peptide for assays targeting this clinically relevant Gram-positive pathogen [1].

Antimicrobial peptide Staphylococcus aureus MIC Gaegurin Drug discovery

Hemolytic Activity: Gaegurin-RN5 Demonstrates Superior Selectivity Over Gaegurin-5

Gaegurin-RN5 exhibits a markedly improved safety margin compared to Gaegurin-5, as evidenced by undetectable hemolysis at concentrations up to 100 µg/mL, whereas Gaegurin-5 induces quantifiable red blood cell lysis at the same concentration. This differential hemolytic profile is a primary determinant for selecting Gaegurin-RN5 for in vivo or cell-based studies where mammalian cytotoxicity must be minimized [1].

Therapeutic index Hemolysis Cytotoxicity Selectivity Antimicrobial peptide

Antifungal Activity: Gaegurin-RN5 Exhibits 10.7-Fold Greater Potency Against C. albicans Than Gaegurin-5

For antifungal applications, Gaegurin-RN5 displays significantly enhanced activity against the opportunistic pathogen Candida albicans ATCC2002. Quantitatively, the MIC of Gaegurin-RN5 is 4.69 µg/mL, compared to 50 µg/mL for Gaegurin-5. This over 10-fold increase in potency is a critical differentiator for research focused on antifungal peptide development [1].

Antifungal Candida albicans MIC Gaegurin Antimicrobial peptide

Efficacy Against MRSA: Comparative Analysis of Gaegurin-RN5 and Gaegurin-5

While both peptides show activity against methicillin-resistant Staphylococcus aureus (MRSA), their potency differs significantly. Gaegurin-RN5 demonstrates an MIC of 62.50 µg/mL against S. aureus ATCC43300, whereas Gaegurin-5 exhibits an MIC of 12.50 µg/mL (data for Rugosin-RN5 from DRAMP01526). This 5-fold difference in potency against MRSA is a key consideration for researchers specifically targeting this pathogen [1].

MRSA Antimicrobial resistance MIC Gaegurin Peptide therapeutic

Gaegurin-RN5: Optimized Research and Industrial Application Scenarios Based on Quantitative Evidence


Broad-Spectrum Antimicrobial Screening with Minimal Cytotoxicity

Leverage Gaegurin-RN5 in primary antimicrobial screening assays where a wide spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, and fungi is required, but with a strict requirement for low mammalian cell toxicity. The peptide's undetectable hemolysis at 100 µg/mL [1] and potent activity against S. aureus (MIC 3.75 µg/mL) [2] and C. albicans (MIC 4.69 µg/mL) [3] make it ideal for high-throughput screening campaigns aiming to identify novel antimicrobial leads with a favorable therapeutic index.

Antifungal Lead Optimization and Mechanistic Studies

Employ Gaegurin-RN5 as a lead compound or reference standard in antifungal research, specifically for targeting Candida albicans. Its 10.7-fold greater potency (MIC 4.69 µg/mL) compared to Gaegurin-5 [1] positions it as a superior starting point for structure-activity relationship (SAR) studies, analog design, and mechanism-of-action investigations focused on fungal membrane disruption.

In Vivo Efficacy Studies Requiring High Safety Margins

Select Gaegurin-RN5 for in vivo animal models of bacterial or fungal infection where minimizing hemolytic and general cytotoxic side effects is paramount. The complete lack of detectable hemolysis at concentrations up to 100 µg/mL [1] supports its use in systemic administration studies, allowing for higher dosing regimens to achieve therapeutic concentrations at the site of infection without inducing significant red blood cell lysis.

Mechanistic Studies of Membrane Selectivity

Utilize Gaegurin-RN5 as a tool compound to investigate the molecular determinants of membrane selectivity in antimicrobial peptides. The peptide's sequence variation (e.g., FLGPIIKIATGILPTAICKFLKKC) relative to Gaegurin-5 [1] and its unique hemolytic profile provide a valuable comparator for structure-function studies aimed at understanding how subtle sequence changes impact the balance between antimicrobial potency and eukaryotic cell toxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gaegurin-RN5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.